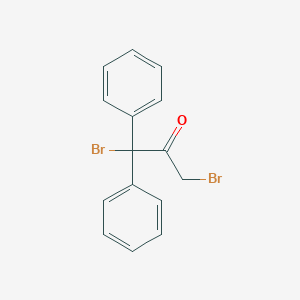

1,3-Dibromo-1,1-diphenylpropan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

55065-01-5 |

|---|---|

Molecular Formula |

C15H12Br2O |

Molecular Weight |

368.06 g/mol |

IUPAC Name |

1,3-dibromo-1,1-diphenylpropan-2-one |

InChI |

InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

CIBSUCGZBGKFPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br |

Origin of Product |

United States |

Classification and Structural Features Relevant to Reactivity

1,3-Dibromo-1,1-diphenylpropan-2-one is an acyclic, aromatic, α,α'-dihalogenated ketone. Its reactivity is a direct consequence of its distinct structural features.

| Structural Feature | Description | Implication for Reactivity |

| Carbonyl Group (C=O) | An electrophilic sp²-hybridized center. | Site of nucleophilic attack; activates adjacent C-H and C-Br bonds. |

| α-Carbon (C1) | Quaternary, sp³-hybridized. Bonded to two phenyl groups, one bromine, and the carbonyl group. | Sterically hindered electrophilic site. Lacks acidic protons, preventing enolization at this position. |

| α'-Carbon (C3) | Primary, sp³-hybridized. Bonded to two hydrogens and one bromine. | A highly reactive electrophilic site for Sₙ2 reactions. The C-H bonds are acidic due to proximity to the carbonyl. |

| C1-Br Bond | Tertiary alkyl halide bond. | Susceptible to nucleophilic attack. Can act as a leaving group in rearrangement reactions (e.g., Favorskii). |

| C3-Br Bond | Primary alkyl halide bond. | Excellent site for nucleophilic displacement by a wide range of nucleophiles. |

| Phenyl Groups | Two bulky aromatic rings attached to C1. | Provide significant steric hindrance around C1. Can stabilize a potential carbocation at C1 through resonance. |

The interplay of these features results in a molecule with multiple, distinct reactive sites. The C3 position is the most likely site for a standard Sₙ2 reaction due to its unhindered nature. In the presence of a non-nucleophilic base, enolate formation at C3 is favored. However, with a nucleophilic base, the molecule is perfectly primed for the Favorskii rearrangement, a reaction that highlights the sophisticated reactivity embedded within its structure. researchgate.net This makes this compound a molecule of considerable interest for the construction of complex organic frameworks.

Applications of 1,3 Dibromo 1,1 Diphenylpropan 2 One As a Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The utility of 1,3-dibromo-1,1-diphenylpropan-2-one is most prominently demonstrated in its role as a starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The dibromo ketone provides a readily accessible three-carbon (C-C-C) fragment for cyclocondensation reactions with various binucleophiles.

The reaction of α,β-dibromo chalcones with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of pyrazole (B372694) and pyrazoline rings. This compound, as a saturated analogue of these precursors, readily undergoes cyclocondensation with hydrazines.

In this reaction, the hydrazine molecule acts as a binucleophile (N-N), attacking the two electrophilic carbon atoms (at positions 1 and 3) of the dibromo ketone. The reaction typically proceeds via a double nucleophilic substitution, followed by dehydration to yield the stable, aromatic pyrazole ring. When substituted hydrazines (e.g., phenylhydrazine) are used, N-substituted pyrazoles are formed. The reaction conditions can be tuned to favor the formation of the partially saturated pyrazoline ring system, which can subsequently be oxidized to the corresponding pyrazole. This synthetic route is highly valued for its reliability and for producing pyrazole derivatives with significant biological activities, including anti-inflammatory and antioxidant properties. nih.govnih.govresearchgate.netnih.gov

| Reactant 1 | Reactant 2 | Typical Conditions | Product Class |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Reflux in ethanol (B145695) or acetic acid | 3,3-Diphenyl-5-bromomethyl-2-pyrazoline (and subsequent derivatives) |

| This compound | Phenylhydrazine | Base catalysis (e.g., triethylamine) | 1,5-Diphenyl-3-phenyl-3-bromo-2-pyrazoline |

In a reaction analogous to pyrazole formation, this compound can be treated with hydroxylamine (B1172632) to yield isoxazole (B147169) derivatives. Hydroxylamine hydrochloride is commonly used as the reagent in this cyclocondensation. researchgate.net The reaction involves the hydroxylamine (N-O binucleophile) reacting with the 1,3-dielectrophilic ketone.

The process begins with the formation of an oxime with the ketone, followed by an intramolecular nucleophilic attack of the oxygen on the carbon bearing a bromine atom, leading to ring closure. Subsequent elimination of HBr results in the formation of the aromatic isoxazole ring. This method provides a direct route to 3,5-disubstituted isoxazoles, which are important scaffolds in medicinal chemistry. mdpi.com

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions for the synthesis of various amino compounds. beilstein-journals.orgnih.gov The transformation of α,β-chalcone dibromides into aziridines is a known synthetic strategy. researchgate.net For a saturated α,α'-dibromo ketone like this compound, the synthesis of an aziridine (B145994) can be achieved by reaction with a primary amine.

The reaction likely proceeds through an initial base-promoted elimination of one equivalent of hydrogen bromide to form an α-bromo-α,β-unsaturated ketone intermediate in situ. This is followed by a Michael addition of the primary amine to the β-carbon. The final step is an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the remaining bromine atom, displacing it to form the strained aziridine ring. This sequence is related to the Gabriel-Cromwell reaction. nih.gov

The 1,3-dielectrophilic nature of this compound makes it a suitable three-carbon building block for the synthesis of six-membered heterocycles like pyridines and pyrimidines.

For pyrimidine (B1678525) synthesis, the compound can react with various amidines (e.g., urea, thiourea, guanidine) in a cyclocondensation reaction. bu.edu.eg This process is analogous to the classical Pinner synthesis, which typically uses 1,3-dicarbonyl compounds. mdpi.comslideshare.net The amidine provides the N-C-N fragment that closes the ring with the C-C-C fragment from the dibromo ketone, leading to highly substituted pyrimidines after condensation and aromatization. chemtube3d.com

The synthesis of pyridines from this precursor is also feasible. The dibromo ketone can be converted into a 1,5-dicarbonyl compound equivalent, which can then undergo condensation with an ammonia (B1221849) source, followed by oxidation, to form the pyridine (B92270) ring. baranlab.org This approach is a variation of established pyridine syntheses, such as the Hantzsch or Kröhnke methods, which utilize related dicarbonyl or unsaturated precursors. wikipedia.orgnih.gov

| Heterocycle | Co-reactant | General Method |

|---|---|---|

| Pyrimidine | Amidine (e.g., Urea) | Cyclocondensation (Pinner-type Synthesis) |

| Pyridine | Ammonia source | Condensation/Oxidation (Hantzsch/Kröhnke-type Synthesis) |

Building Block for Complex Organic Scaffolds

A versatile building block in organic synthesis is a compound that provides efficient access to a variety of complex and functionally diverse molecular architectures. nih.govmdpi.com this compound fits this description perfectly, as its ability to form multiple classes of heterocycles—including five-membered rings (pyrazoles, isoxazoles) and six-membered rings (pyridines, pyrimidines), as well as strained rings (aziridines)—makes it a powerful tool for generating molecular diversity from a single starting material.

Each heterocyclic core produced from this dibromo ketone can serve as a scaffold for further elaboration. For instance, functional groups on the newly formed rings can be modified to build more intricate structures, such as those found in pharmaceuticals or natural products. The presence of the two phenyl groups from the original building block is often retained in the final product, providing a triphenyl-substituted motif that is common in many biologically active compounds and functional materials. Therefore, the strategic use of this compound allows for the rapid assembly of complex organic scaffolds that would otherwise require lengthy, multi-step synthetic sequences.

Role in Advanced Materials Science

While direct applications of this compound in materials science are not extensively documented, its importance lies in its role as a precursor to heterocyclic compounds with significant functional properties. Many of the derivatives synthesized from this building block, particularly those containing multiple phenyl groups, exhibit interesting photophysical and electronic characteristics.

For example, pyrazole derivatives are known to possess fluorescent properties and have been investigated for applications in bioimaging and as fluorescent probes. nih.gov Similarly, isoxazole-based compounds find use in organic electronics and as fluorescent materials. mdpi.com Pyridine derivatives, especially those with extensive conjugation provided by multiple aryl substituents, are widely used in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.netnih.gov The triphenyl-substituted pyrazoles, isoxazoles, and pyridines accessible from this compound are part of a class of compounds known for their potential in organic electronics, often serving as emitters or host materials. mdpi.com The photophysical properties of these molecules, such as their absorption and emission spectra, are of great interest for creating novel organic semiconductors and luminescent materials. lboro.ac.ukresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 1,1 Diphenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary technique for confirming the molecular structure of 1,3-Dibromo-1,1-diphenylpropan-2-one by providing information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons. The key features would include:

Aromatic Protons: The two phenyl groups are chemically inequivalent due to the chiral center at the C1 position. This would likely result in a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The ten protons on the two rings would not be a simple singlet or doublet.

Methylene (B1212753) Protons: The two protons of the brominated methylene group (-CH₂Br) are adjacent to a carbonyl group. They would be expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would be shifted downfield due to the electron-withdrawing effects of both the bromine atom and the carbonyl group, likely appearing in the range of 4.0-5.0 ppm.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Phenyl (C₆H₅)₂ | ~7.0 - 8.0 | Multiplet (m) | 10H |

| Methylene (-CH₂Br) | ~4.0 - 5.0 | Singlet (s) | 2H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide complementary information, identifying each unique carbon atom in the structure.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 190-200 ppm.

Quaternary Carbon: The carbon atom bonded to the two phenyl groups and the bromine atom (C(Ph)₂Br) would appear as a singlet in the range of 70-90 ppm.

Aromatic Carbons: The phenyl rings would show a set of signals in the typical aromatic region of ~125-140 ppm. Due to the asymmetry, up to 12 distinct signals could theoretically be resolved for the aromatic carbons, although some may overlap.

Methylene Carbon: The brominated methylene carbon (-CH₂Br) would be expected in the range of 35-45 ppm.

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 - 200 |

| Aromatic (C₆H₅)₂ | ~125 - 140 |

| Quaternary C(Ph)₂Br | ~70 - 90 |

| Methylene (-CH₂Br) | ~35 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be:

C=O Stretch: A strong, sharp absorption peak characteristic of a ketone carbonyl group, expected to appear around 1715-1735 cm⁻¹ . The presence of the adjacent bromine atoms might slightly shift this frequency.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds would be expected in the fingerprint region, typically between 500-650 cm⁻¹ .

Aromatic C-H and C=C Stretches: The spectrum would also show characteristic peaks for the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 - 1735 | Strong, Sharp |

| Aromatic C=C | ~1450 - 1600 | Medium to Weak |

| Aromatic C-H | >3000 | Medium to Weak |

| C-Br | ~500 - 650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a cluster of three peaks:

M⁺ (containing two ⁷⁹Br isotopes)

[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), which would be the most intense peak in the cluster.

[M+4]⁺ (containing two ⁸¹Br isotopes). The nominal molecular weight is 368 g/mol , so these peaks would appear around m/z 368, 370, and 372.

Fragmentation: Common fragmentation pathways would likely involve the loss of bromine radicals (Br•), the bromomethyl radical (•CH₂Br), or the benzoyl cation (C₆H₅CO⁺).

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would confirm the precise connectivity of all atoms and determine key structural parameters in the solid state, including:

Bond Lengths: Such as the C=O, C-C, C-Br, and C-phenyl bond distances.

Bond Angles: The angles around the central carbon atoms, which would reveal the tetrahedral geometry of the C1 carbon and the trigonal planar geometry around the C2 carbonyl carbon.

Torsional Angles: The conformation of the molecule, including the orientation of the two phenyl rings relative to each other and to the rest of the molecule.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice.

This analysis would be the ultimate confirmation of the compound's structure, resolving any ambiguity from spectroscopic data alone.

Theoretical and Computational Investigations of this compound: A Search for Existing Studies

Following a comprehensive and thorough search of scientific literature and academic databases, it has been determined that there are currently no specific published theoretical or computational studies available for the compound This compound .

The investigation aimed to gather detailed research findings to construct an article based on the following predefined structure:

Theoretical and Computational Investigations of 1,3 Dibromo 1,1 Diphenylpropan 2 One

Studies on Electronic and Steric Factors Influencing Reactivity and Selectivity

Despite targeted searches for peer-reviewed papers and computational chemistry data focusing on this specific molecule, no literature was found that addresses its electronic structure, reaction pathways, molecular dynamics, predicted spectroscopic parameters, crystal packing, or the electronic and steric factors influencing its reactivity through computational methods.

While computational studies exist for structurally related compounds—such as other halogenated ketones, chalcone (B49325) derivatives, or molecules undergoing reactions like the Favorskii rearrangement—this information cannot be extrapolated to 1,3-Dibromo-1,1-diphenylpropan-2-one without compromising scientific accuracy and violating the directive to focus solely on the specified compound.

Therefore, due to the absence of specific research data, it is not possible to generate the requested scientifically accurate and detailed article at this time. The field of computational chemistry is vast and ever-expanding, and it is possible that such studies may be undertaken by the scientific community in the future.

Emerging Research Directions and Future Perspectives for 1,3 Dibromo 1,1 Diphenylpropan 2 One Chemistry

Development of Novel Catalytic Transformations

The reactivity of 1,3-Dibromo-1,1-diphenylpropan-2-one is traditionally dominated by base-mediated transformations. However, future research is increasingly directed towards the development of more sophisticated catalytic systems to control its reactivity and unlock new synthetic pathways.

One of the most well-known reactions of α,α'-dihaloketones is the Favorskii rearrangement , which is a base-catalyzed process. adichemistry.com In this reaction, α,α'-dihaloketones rearrange to form α,β-unsaturated carboxylic acid derivatives. adichemistry.com For instance, treating an α,α'-dihaloketone with a base like sodium ethoxide yields the corresponding α,β-unsaturated ester. adichemistry.com While historically reliant on stoichiometric amounts of strong bases, emerging research focuses on developing catalytic versions of this and related transformations. adichemistry.compurechemistry.org This includes exploring organocatalysts or transition-metal catalysts that can facilitate the initial deprotonation or subsequent rearrangement steps under milder conditions and with greater selectivity.

Another fundamental transformation is the double dehydrobromination to yield diphenylcyclopropenone. This reaction is typically achieved using a tertiary amine base like triethylamine. Future work in this area could involve screening for more efficient catalysts that can operate at lower temperatures or with reduced reaction times, potentially minimizing side reactions and improving yield.

The development of asymmetric catalysis represents a significant frontier. Although the core structure of this compound is achiral, catalytic systems employing chiral ligands could potentially engage the substrate in enantioselective processes, leading to chiral building blocks. This could involve dynamic kinetic resolution or desymmetrization strategies, areas that remain largely unexplored for this specific substrate but hold considerable promise.

Table 1: Overview of Base-Mediated Transformations

| Transformation | Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Favorskii Rearrangement | Alkoxide or Hydroxide (B78521) Base | α,β-Unsaturated Carboxylic Acid/Ester | Involves a cyclopropanone (B1606653) intermediate; can be stereoselective. adichemistry.comalfa-chemistry.com |

| Double Dehydrobromination | Triethylamine | Cyclopropenone | Forms a stable, aromatic three-membered ring. |

| Heterocycle Synthesis | Various Nucleophiles (e.g., Amines) | Amides, Heterocycles | The dihalo-ketone acts as a 1,3-dielectrophile. researchgate.net |

Exploration of New Synthetic Applications and Target Molecules

The primary and most significant synthetic application of this compound is its role as a precursor to diphenylcyclopropenone (DPCP). acs.org This target molecule is not merely a chemical curiosity; it possesses a unique combination of stability, due to the aromatic character of the cyclopropenium cation, and reactivity. wikipedia.org

Diphenylcyclopropenone, often referred to as diphencyprone, has found a crucial application in medicine as a topical immunotherapy agent for treating conditions like alopecia areata and recalcitrant viral warts. biosynth.comtaylorandfrancis.comdermnetnz.org Its ability to act as a potent sensitizing agent triggers a localized immune response, which is believed to counteract the autoimmune processes responsible for hair loss or protect against viral infections. wikipedia.orgdermnetnz.org The synthesis of DPCP from this compound is therefore a key step in making this therapeutic agent available.

Beyond DPCP, the Favorskii rearrangement of this compound provides a pathway to α,β-unsaturated carboxylic acids and their derivatives. alfa-chemistry.comwikipedia.org These compounds are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules through conjugate additions, cycloadditions, and other transformations.

Future research is aimed at expanding the library of molecules accessible from this dibromo ketone. Given its nature as a 1,3-dielectrophilic species, it is an ideal candidate for reaction with various dinucleophiles to construct heterocyclic systems. researchgate.net Exploring reactions with reagents like hydrazines, ureas, or amidines under catalytic conditions could lead to the efficient synthesis of novel pyrazoles, pyrimidines, or other heterocyclic scaffolds of potential pharmaceutical interest.

Table 2: Key Target Molecules from this compound

| Target Molecule | Synthetic Route | Significance/Application |

|---|---|---|

| Diphenylcyclopropenone (DPCP) | Double Dehydrobromination | Immunotherapy for alopecia areata and warts; stable aromatic cyclopropenone. wikipedia.orgtaylorandfrancis.com |

| α,β-Unsaturated Esters/Acids | Favorskii Rearrangement | Versatile synthetic intermediates for Michael additions, polymer synthesis, etc. adichemistry.com |

| Substituted Heterocycles | Condensation with Dinucleophiles | Potential for novel pharmaceutical scaffolds. researchgate.net |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The Favorskii rearrangement of α-haloketones has been the subject of mechanistic study for decades, with the formation of a cyclopropanone intermediate being widely accepted. adichemistry.comwikipedia.orgnrochemistry.com

The mechanism is believed to proceed via the formation of an enolate on the carbon away from the halogen, which then cyclizes through intramolecular nucleophilic substitution to form the cyclopropanone. adichemistry.comwikipedia.org This highly strained intermediate is then attacked by a nucleophile (like a hydroxide or alkoxide ion), leading to the ring-opening and formation of the final carboxylic acid or ester product. purechemistry.orgnrochemistry.com

For α,α'-dihaloketones like this compound, the reaction proceeds further to an α,β-unsaturated product after the initial rearrangement. adichemistry.com Advanced mechanistic studies are now combining experimental techniques (such as kinetic analysis, isotope labeling, and in-situ spectroscopy) with high-level computational chemistry. These combined approaches can elucidate the precise structures of transition states, validate the energies of competing reaction pathways, and explain observed stereoselectivities. For example, computational studies can model the enolate formation, the cyclization barrier, and the subsequent ring-opening to predict the most favorable reaction pathway under different conditions (e.g., choice of base or solvent).

Computational Design and Prediction of Novel Reactivity Patterns

Computational and theoretical chemistry is transitioning from an explanatory tool to a predictive one. researchgate.netmdpi.com For a substrate like this compound, computational methods can be used to design new reactions and predict unforeseen reactivity.

Density Functional Theory (DFT) and other quantum-chemical methods can be used to calculate the molecule's electronic properties, such as its molecular electrostatic potential and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps identify the most nucleophilic and electrophilic sites, predicting how the molecule will interact with different reagents.

Future research in this area could involve:

Virtual Screening of Catalysts: Computationally modeling the interaction of the dibromo ketone with a wide range of potential catalysts (e.g., transition metal complexes or organocatalysts) to predict which ones might effectively promote novel transformations.

Predicting Reaction Outcomes: Simulating reaction pathways with various undiscovered reagent combinations to predict the feasibility and potential products of new reactions. For example, computational tools could explore the outcomes of [3+2] or other cycloaddition reactions where the dibromo ketone or its derivatives might participate. mdpi.com

Mechanism Design: Using computational insights to rationally design substrates or catalysts that favor a specific, desired reaction pathway over other competing side reactions, thereby enhancing selectivity and yield.

By leveraging these predictive computational tools, chemists can more efficiently explore the vast chemical space surrounding this compound, accelerating the discovery of new reactions, valuable molecules, and innovative synthetic strategies. mdpi.com

Q & A

Q. What pitfalls should researchers avoid when characterizing this compound?

- Common Errors :

- Overlooking trace moisture in NMR samples.

- Misassigning carbonyl signals due to tautomerism.

- Solutions :

| Pitfall | Preventive Measure |

|---|---|

| Impurity peaks in HPLC | Use prep-HPLC with C18 columns |

| Crystal twinning | Optimize slow evaporation conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.